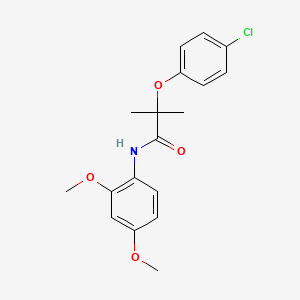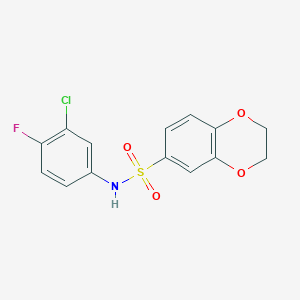
1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline, also known as DMQ, is a synthetic compound that has been extensively studied for its potential therapeutic properties. DMQ belongs to the class of tetrahydroquinoline derivatives, which have been shown to possess a wide range of biological activities.
Wirkmechanismus
1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline exerts its biological activity through multiple mechanisms. It has been shown to inhibit the production of reactive oxygen species and to scavenge free radicals, which contributes to its antioxidant activity. 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline also inhibits the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which contributes to its anti-inflammatory activity. In addition, 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to induce apoptosis in cancer cells, which contributes to its anticancer activity.
Biochemical and Physiological Effects:
1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various models of disease, including Alzheimer's disease, Parkinson's disease, and cancer. 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline has also been shown to improve cognitive function and memory in animal models of aging and neurodegenerative disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline is also stable under a wide range of conditions, which makes it suitable for use in various experimental settings. However, 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline also has a relatively short half-life in vivo, which can limit its effectiveness in some experimental models.
Zukünftige Richtungen
There are several future directions for research on 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline. One area of interest is the development of novel synthetic analogs of 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline with improved pharmacokinetic properties. Another area of interest is the investigation of 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline's potential therapeutic applications in other disease models, such as cardiovascular disease and diabetes. Additionally, the elucidation of 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline's mechanism of action at the molecular level could provide valuable insights into its biological activity and potential therapeutic applications.
Synthesemethoden
1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline can be synthesized by the reaction of 2,3-dimethoxybenzoyl chloride with 1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction yields 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline as a white solid with a melting point of 184-186°C.
Wissenschaftliche Forschungsanwendungen
1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential therapeutic properties. It has been shown to possess antioxidant, anti-inflammatory, and anticancer activities. 1-(2,3-dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline has also been investigated for its neuroprotective effects and its ability to improve cognitive function.
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(2,3-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-16-11-5-9-14(17(16)22-2)18(20)19-12-6-8-13-7-3-4-10-15(13)19/h3-5,7,9-11H,6,8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYSKXHAYFWIFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5819715.png)

![5-isobutyl-4-{[(4-methoxybenzoyl)amino]methyl}-2-methyl-3-furoic acid](/img/structure/B5819748.png)

![N-{3-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamide](/img/structure/B5819764.png)
![1-{4-[4-(2-naphthylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5819784.png)



![2-methyl-N-[2-methyl-5-(2-quinoxalinyl)phenyl]propanamide](/img/structure/B5819803.png)
